molecular formula C11H12O4 B3057956 5-(Benzyloxy)-1,3-dioxan-2-one CAS No. 86629-66-5

5-(Benzyloxy)-1,3-dioxan-2-one

Cat. No.: B3057956
CAS No.: 86629-66-5
M. Wt: 208.21 g/mol
InChI Key: RTJMBRNDSHKMEX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,3-dioxan-2-one is an organic compound that features a benzyloxy group attached to a 1,3-dioxan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1,3-dioxan-2-one typically involves the reaction of benzyloxy alcohol with a suitable cyclic carbonate precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the dioxanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1,3-dioxan-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 5-(Benzyloxy)-1,3-dioxan-2-one serves as an intermediate in synthesizing complex organic molecules.
  • Biology This compound can be employed in studying enzyme-catalyzed reactions involving cyclic carbonates.
  • Industry It is used in producing polymers and other materials with specific properties.

Chemical Reactions

This compound can participate in various chemical reactions:

  • Oxidation The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
  • Reduction Reduction reactions can convert the benzyloxy group to a benzyl alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups, such as halides or amines, under basic or acidic conditions.

Polymer Synthesis

This compound, also known as 5-benzyloxy-trimethylene carbonate (BTMC), is utilized in synthesizing biodegradable random copolymers with glycolide via ring-opening polymerization . The incorporation of BTMC units into copolymer chains results in good polymer solubility in common solvents, and the in vitro degradation rate can be tailored by adjusting the copolymer composition .

Uniqueness of this compound

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,3-dioxan-2-one involves its interaction with molecular targets through its benzyloxy and dioxanone functional groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol

Uniqueness

5-(Benzyloxy)-1,3-dioxan-2-one is unique due to its specific ring structure and the presence of both benzyloxy and dioxanone groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

5-(Benzyloxy)-1,3-dioxan-2-one, also referred to as 5-benzyloxy-trimethylene carbonate (BTMC), is a cyclic carbonate compound that has garnered attention in the field of biomedical applications due to its unique properties and biological activity. This article delves into its synthesis, biological activity, and potential applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of glycerol derivatives with chloroformates or other carbonyl compounds under controlled conditions. For example, Zhuo and coworkers synthesized BTMC through a multi-step process starting from glycerol, which was protected and cyclized with ethyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) .

Biological Activity

Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. Its mechanism of action is primarily associated with the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase I complex, BTMC prevents DNA relegation, leading to the accumulation of single-stranded breaks and ultimately triggering apoptosis in cancer cells .

Biocompatibility and Biodegradability
BTMC is noted for its biocompatibility and biodegradability, making it suitable for various biomedical applications. Studies have shown that polymers derived from BTMC can be metabolized safely within the body. For instance, Carnahan et al. reported on the synthesis of dendrimers from BTMC that demonstrated low toxicity and favorable degradation profiles .

Case Studies

  • Polymer Blends for Drug Delivery
    A study explored the use of BTMC in creating biodegradable copolymers with glycolide. These polymers displayed enhanced mechanical properties and drug release profiles suitable for drug delivery systems .
  • Toughening Poly(l-lactide) Blends
    Another investigation highlighted the effectiveness of incorporating BTMC into poly(l-lactide) blends, resulting in improved tensile toughness without compromising modulus. This finding suggests potential applications in developing robust biomedical devices .

Data Table: Properties of this compound Derivatives

PropertyValue/Description
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
SolubilitySoluble in organic solvents
Biodegradation RateModerate (dependent on environmental conditions)
ToxicityLow (biocompatible)

Properties

IUPAC Name

5-phenylmethoxy-1,3-dioxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11-14-7-10(8-15-11)13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMBRNDSHKMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(=O)O1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583122
Record name 5-(Benzyloxy)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86629-66-5
Record name 5-(Benzyloxy)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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